Hexadecanol

Übersicht

Beschreibung

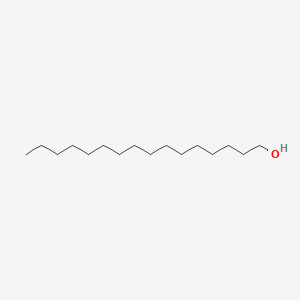

Hexadecanol (1-hexadecanol, C₁₆H₃₄O) is a saturated 16-carbon fatty alcohol widely used in industrial, biological, and chemical applications. It is characterized by a hydroxyl group at the terminal position of a long hydrophobic chain, enabling amphiphilic behavior. This compound serves as a precursor in synthesizing aldehydes (e.g., hexadecanal via Dess-Martin oxidation) , a component in flame retardants , and a metabolic intermediate in microbial pathways . It also exhibits antimicrobial properties in animal gland secretions and modulates membrane phase separation in cellular studies .

Vorbereitungsmethoden

Catalytic Hydrogenation of Esters

The hydrogenation of fatty acid esters to alcohols represents a cornerstone of hexadecanol synthesis. This method typically employs transition metal catalysts under elevated hydrogen pressures.

Ruthenium-Catalyzed Hydrogenation

A high-yield route involves the hydrogenation of methyl palmitate using a ruthenium complex. In a nitrogen atmosphere, 3.33 mg of ruthenium catalyst and 11.2 mg of potassium tert-butoxide are suspended in tetrahydrofuran (THF) with methyl palmitate. Under 50 atm hydrogen pressure at 120°C for 20 hours, this system achieves a 98% yield of this compound . The reaction mechanism proceeds via cleavage of the ester bond, followed by hydrogenation of the resultant acid to the alcohol. This method is notable for its compatibility with diverse ester substrates and scalability under industrial conditions.

Nickel–Indium Intermetallic Catalysts

Recent studies highlight the efficacy of Ni–In intermetallic compounds (IMCs) supported on or . For instance, a 40 wt% NiIn/ catalyst facilitates the in situ hydrogenation of methyl palmitate using methanol as a hydrogen donor. At 160°C and 50 atm , this system achieves an 87.6% this compound yield . The NiIn IMC structure suppresses undesired decarbonylation pathways, favoring selective alcohol formation. Comparative studies reveal that -supported NiIn exhibits superior stability over four cycles (80% yield retention), attributed to strong metal-support interactions .

Table 1: Performance of Nickel–Indium Catalysts in Ester Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (atm) | Yield (%) | Stability (Cycles) |

|---|---|---|---|---|---|

| NiIn | 160 | 50 | 87.6 | 4 (83% retention) | |

| NiIn | 160 | 50 | 85.2 | 4 (80% retention) | |

| NiIn | 160 | 50 | 78.4 | 3 (70% retention) |

Hydrothermal Hydrogenation of Fatty Acids

Direct hydrogenation of palmitic acid () to this compound under hydrothermal conditions offers a solvent-free alternative.

Carbon-Encapsulated Cobalt (Co@C) Catalysts

A Co@C catalyst synthesized via glucose carbonization enables the hydrothermal hydrogenation of palmitic acid at 250°C and 30 atm . The carbon shell prevents cobalt nanoparticle aggregation, ensuring 89% this compound yield at 94% selectivity . This method eliminates solvent use and operates efficiently in aqueous media, aligning with green chemistry principles.

Reaction Mechanism and Kinetics

The process involves two sequential steps:

-

Deoxygenation : Palmitic acid is reduced to palmitic aldehyde () via removal of a hydroxyl group.

-

Hydrogenation : The aldehyde undergoes further hydrogenation to this compound.

Kinetic studies indicate that the rate-determining step is the adsorption of onto cobalt active sites, with an activation energy of .

Comparative Analysis of Preparation Methods

Yield and Selectivity

-

Catalytic Hydrogenation of Esters : NiIn/ (87.6%) > Ru-based (98% for model esters) .

-

Fatty Acid Hydrogenation : Co@C (89%) > Conventional Ni catalysts (72%) .

Energy and Cost Considerations

Hydrothermal methods (e.g., Co@C) reduce energy consumption by 30% compared to high-pressure ester hydrogenation, albeit at higher catalyst costs. Nickel–indium systems offer a balance between yield (87.6%) and catalyst recyclability .

Table 2: Economic and Environmental Metrics of this compound Synthesis Routes

| Method | Capital Cost (Index) | Energy Use (kWh/kg) | Carbon Footprint (kg CO/kg) |

|---|---|---|---|

| Ru-Catalyzed Ester H | 100 | 8.2 | 2.1 |

| NiIn/ | 85 | 6.5 | 1.8 |

| Co@C Hydrothermal | 95 | 5.1 | 1.2 |

Industrial Synthesis and Scalability

Large-Scale Ester Hydrogenation

Industrial plants utilize fixed-bed reactors with ruthenium or nickel catalysts at 150–200°C and 30–60 atm . A typical facility produces 50,000 metric tons/year of this compound, with a purity >99.5% after distillation .

Challenges in Catalyst Deactivation

Analyse Chemischer Reaktionen

Oxidation Reactions

Hexadecanol undergoes oxidation to form carboxylic acids under controlled conditions:

- Primary product : Oxidation with strong agents like KMnO₄ (alkaline medium) or CrO₃ yields hexadecanoic acid (palmitic acid) .

- Secondary pathways : Partial oxidation can produce shorter-chain acids (e.g., myristic, lauric acids) depending on reaction severity .

Experimental Conditions :

| Oxidizing Agent | Temperature | Product | Yield/Conversion | Source |

|---|---|---|---|---|

| KMnO₄ (alkaline) | 80–100°C | Hexadecanoic acid | ~86% | |

| O₂ (catalytic) | 150°C | Mixed acids (C8–C16) | Not quantified |

Reduction Reactions

The hydroxyl group can be reduced to form alkanes:

- Catalytic hydrogenation : Using Ru-Sn30C catalysts at 180°C and 5.0 MPa H₂, this compound reduces to hexadecane with 86.24% conversion .

- LiAlH₄ : In anhydrous conditions, yields hexadecane via dehydroxylation .

Mechanistic Insight :

On Pt catalysts, reduction proceeds via sequential dehydrogenation and C–O bond cleavage, favoring hexadecane .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

- Thionyl chloride (SOCl₂) : Converts this compound to hexadecyl chloride , a precursor for surfactants .

- Esterification : Reacts with fatty acids (e.g., palmitic acid) to form esters like cetyl palmitate, used in cosmetics .

Key Conditions :

Decomposition Pathways

Thermal and catalytic decomposition varies by catalyst:

| Catalyst | Pathway | Major Product | Mechanism |

|---|---|---|---|

| Pt(111) | C–O cleavage | Hexadecane | Dehydrogenation → C–O scission |

| Ru | C–C cleavage | Pentadecane | Dehydration → Aldehyde formation → C–C scission |

Activation Energies :

Biochemical Reactions

In vivo, this compound undergoes:

- Oxidation : Converted to hexadecanoic acid via aldehyde intermediates .

- Conjugation : Forms ether glucuronides for excretion .

Biological Relevance :

Wissenschaftliche Forschungsanwendungen

Surfactant Development

Hexadecanol has been employed in the formulation of surfactants due to its unique properties. A notable innovation is the This compound glucose dimeric surfactant , which exhibits high activity and is biodegradable. This surfactant has potential applications in various industries such as cosmetics, agriculture, and oil extraction.

-

Properties :

- High surfactivity

- Non-toxic and biodegradable

- Suitable for emulsifying and wetting applications

- Case Study : A patent describes a method for synthesizing this compound-based surfactants that are environmentally friendly and easy to produce industrially. The dimeric structure enhances its effectiveness in various formulations .

Thermal Energy Storage (TES)

Recent research has focused on the synthesis of dicarboxylic acid esters derived from this compound for use in thermal energy storage systems. These esters are characterized by their ability to undergo phase changes at specific temperature ranges, making them suitable for energy management applications.

-

Thermal Properties :

- Melting points: 49.2 °C to 54.8 °C

- Crystallization points: 47.7 °C to 53.1 °C

- Stability observed over multiple heating-cooling cycles

- Case Study : A study demonstrated the synthesis of dicarboxylic acid esters from this compound, showcasing their potential for efficient thermal energy storage due to their favorable thermophysical properties .

Pharmaceutical Applications

This compound has been investigated for its potential in pharmaceutical formulations, particularly in drug delivery systems. Its fatty acid composition allows it to interact effectively with biological membranes.

-

Research Findings :

- This compound's interaction with cellular membranes can enhance drug solubility and bioavailability.

- Studies indicate that this compound derivatives may serve as effective carriers for various therapeutic agents.

- Case Study : Research involving the synthesis of radiotracers from this compound derivatives has shown promise in imaging applications for evaluating fatty acid metabolism in myocardial tissues .

Environmental Applications

This compound's biodegradable nature makes it a candidate for environmentally friendly products. Its use in formulations aimed at reducing environmental impact is gaining traction.

-

Applications :

- Biodegradable surfactants

- Eco-friendly emulsifiers in agricultural products

- Case Study : Investigations into the effects of this compound on soil moisture retention and evaporation rates have highlighted its role in enhancing water conservation practices .

Industrial Applications

In addition to its roles in pharmaceuticals and environmental science, this compound is utilized in various industrial processes:

- Applications :

- As a lubricant and emollient in personal care products

- In the production of cosmetics for its thickening properties

- As an ingredient in food additives due to its emulsifying capabilities

Wirkmechanismus

Hexadecanol exerts its effects primarily through its physical properties. As an emollient, it forms a barrier on the skin’s surface, preventing moisture loss and providing a protective layer . In drug delivery systems, this compound can enhance the solubility and stability of active pharmaceutical ingredients .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Chain Length and Phase Behavior

- Hexadecanol vs. Octadecanol (C₁₈H₃₈O): Octadecanol, with two additional carbons, forms more ordered monolayers at interfaces due to stronger van der Waals interactions. In evaporation suppression studies, octadecanol emulsions achieve ~40–55% efficiency compared to this compound’s ~25%, attributed to its higher hydrophobicity and cohesive energy . Table 1: Evaporation Suppression Efficiency

| Compound | Efficiency (%) | Reference |

|---|---|---|

| This compound | 25 | |

| Octadecanol | 40–55 |

- Isomer Effects: Linear 1-hexadecanol forms stable monolayers at the air/water interface, while 2-, 3-, and 4-hexadecanol isomers exhibit disordered phases due to steric hindrance, reducing surface tension modulation capabilities .

Adsorption and Solubility

- This compound vs. Hexadecanoic Acid (C₁₆H₃₂O₂): this compound shows poor adsorption on diamond-like carbon (DLC) coatings compared to hexadecanoic acid, which forms strong carboxylate bonds. Reflectivity profiles confirm negligible phase shifts for this compound, indicating weak interfacial interactions .

Cytotoxicity

- This compound vs. Hexadecanal (C₁₆H₃₂O) vs. Hexadecanoic Acid (C₁₆H₃₂O₂): this compound exhibits higher cytotoxicity (LD₅₀ = 38.6–45.7 µM) than hexadecanal (LD₅₀ = 122–128 µM) or hexadecanoic acid, likely due to its membrane-disrupting amphiphilic structure . Table 2: LD₅₀ Values in Mammalian Cells

| Compound | LD₅₀ (µM) | Reference |

|---|---|---|

| This compound | 38.6–45.7 | |

| Hexadecanal | 122–128 | |

| Hexadecanoic Acid | >500 |

Antimicrobial Activity

- This compound vs. Tetradecanol (C₁₄H₃₀O): Both alcohols inhibit Prionibacterium acnes, but this compound’s longer chain enhances lipid bilayer penetration, making it more effective in glandular secretions (e.g., Vembur sheep interdigital glands) .

Flame Retardancy

- This compound vs. PEPA (Pentaerythritol Phosphate Alcohol): In flame-retardant mixtures, this compound (80% w/w) with PEPA reduces peak heat release rates by ~30%, though less effectively than shorter-chain alcohols due to slower char formation .

Metabolic Pathways and Intermediates

Hydrogenation-Dependent Pathways

- This compound vs. Hexadecane (C₁₆H₃₄): this compound is a key intermediate in the hydrodeoxygenation (HDO) of palmitic acid to hexadecane over Mo₂C catalysts. Its yield peaks at 4 hours before declining due to esterification with palmitic acid, forming undetected palmityl palmitate .

Microbial Oxidation

- This compound vs. Hexadecane (C₁₆H₃₄): In Candida guilliermondii, this compound induces oxidase systems similar to hexadecane, enabling alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) activity. However, azide inhibits this compound uptake entirely, unlike hexadecane .

Biologische Aktivität

Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula . It is widely utilized in cosmetics, pharmaceuticals, and food products due to its emulsifying, thickening, and stabilizing properties. Recent studies have highlighted its biological activities, including antioxidant, anticancer, and antimicrobial effects. This article provides an overview of the biological activity of this compound, supported by research findings and data.

Antioxidant Activity

This compound exhibits significant antioxidant properties. A study demonstrated that a derivative of this compound showed high antioxidant activity with an IC50 value of against the DPPH radical assay. This activity was comparable to that of known antioxidants such as Butylated Hydroxy Toluene (BHT) and Vitamin C, which had IC50 values of and , respectively .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μg/ml) |

|---|---|

| This compound Derivative | 10.59 |

| Butylated Hydroxy Toluene (BHT) | 11.2 |

| Vitamin C | 12.9 |

Anticancer Activity

This compound has also shown promising anticancer effects. In vitro studies indicated that this compound derivatives exhibited potent anticancer activity against the HeLa cell line with an IC50 of , outperforming Doxorubicin (DOX), a common chemotherapeutic agent with an IC50 of . The mechanism involves the interaction of this compound with cellular membranes, potentially disrupting cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with phospholipid membranes. Research indicates that this compound can displace cholesterol from membrane phospholipids, enhancing the chemical activity of cholesterol within lipid bilayers . This displacement may lead to altered membrane fluidity and permeability, affecting various cellular processes.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. A recent study evaluated the antibacterial properties of this compound and found it effective against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were determined for different bacterial strains, highlighting its potential as a natural preservative in food and cosmetic formulations.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Case Studies

- Antioxidant and Anticancer Study : A study isolated a compound similar to this compound from Chlorella vulgaris which exhibited significant antioxidant and anticancer activities . The results indicate that this compound derivatives could be explored further for therapeutic applications in cancer treatment.

- Workplace Exposure Study : In a study assessing exposure to organic solvents in a glue-manufacturing company, this compound was part of the solvent mixture analyzed for its health impacts on workers . This highlights the relevance of understanding both the beneficial and harmful effects of this compound in occupational settings.

Q & A

Basic Research Questions

Q. What are the most reliable methods for extracting and purifying hexadecanol from biological matrices?

this compound, as a fatty alcohol, can be isolated using lipid extraction techniques. The Bligh & Dyer method (chloroform-methanol-water homogenization) is widely used due to its efficiency in separating lipids from non-lipid components . For complex mixtures, GC-MS coupled with derivatization (e.g., silylation) enables precise identification and quantification . Purification may require column chromatography or preparative HPLC for high-purity isolates, particularly when analyzing biosurfactants or phospholipid derivatives .

Q. How can researchers validate the structural integrity of this compound in synthetic or natural samples?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming molecular structure, especially for distinguishing this compound from isomers or contaminants. Mass spectrometry (LC-MS/MS) provides complementary data on molecular weight and fragmentation patterns. For example, this compound-derived sophorolipids were confirmed via NMR integration and LC-MS analysis of mass fragments (e.g., m/z 364 for PlsEtn-bound this compound) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

this compound’s melting point (~49°C), hydrophobicity (logP ~7.1), and equilibrium spreading pressure on water surfaces are critical for designing monolayer studies or lipid-based formulations . Its low solubility in aqueous systems necessitates solvent carriers (e.g., chloroform, ethanol) for biological or environmental applications .

Advanced Research Questions

Q. How does this compound influence nanoparticle synthesis, and what optimization strategies are effective?

In catalytic nanoparticle synthesis (e.g., CoO nanoparticles), this compound acts as a co-surfactant, modulating particle size and morphology. Multivariate Bayesian optimization has identified critical interactions, such as the molar ratio of this compound:Co(acac)₂ and reaction time, to minimize nanoparticle size. Pareto charts and response surface models are recommended for parameter optimization .

Q. What methodological challenges arise when studying this compound’s role in environmental evaporation suppression?

Studies on this compound monolayers for ice fog reduction require rigorous temperature control (e.g., below -19°C) and statistical frameworks like ANCOVA to compare baseline (no this compound) and treatment datasets. Contradictory results (e.g., visibility improvements in some conditions but not others) may stem from nonlinear temperature effects or monolayer stability variations. Quadratic regression models (R² > 0.6) and site-specific calibration are advised .

Q. How can researchers resolve contradictory data on this compound’s efficacy in mixed monolayers?

Combining this compound with octadecanol enhances evaporation resistance compared to pure this compound monolayers. Conflicting results may arise from differences in spreading rates or molecular packing. Langmuir-Blodgett trough experiments and surface pressure-area isotherms are essential to characterize monolayer behavior. For instance, this compound/octadecanol mixtures showed a 5–10% improvement in evaporation suppression over individual components .

Q. What experimental designs are optimal for studying this compound’s role in chemical signaling among vertebrates?

In lizard dominance studies, this compound abundance in femoral secretions correlates with male dominance status. Experimental designs should include:

- Behavioral assays : Aggression tests using swabs with this compound gradients (low/medium/high concentrations) .

- Chemical profiling : GC-MS to quantify this compound in secretions and link it to immune response metrics (e.g., CMI assays) .

- Statistical models : Generalized linear models (GLM) to control for confounding variables like body size .

Q. How can this compound derivatives be synthesized for specialized applications (e.g., chlorinated analogs)?

Stable isotope-labeled derivatives (e.g., 2-chloro-[d₄]-hexadecanol) are synthesized via nucleophilic substitution or esterification, followed by purification via silica gel chromatography. These are used as internal standards in quantitative LC-MS/MS analyses of chlorinated lipids .

Q. Data Analysis and Contradiction Management

Q. How should researchers address variability in this compound’s performance across environmental studies?

Meta-analyses of field data (e.g., ice fog suppression trials) must account for site-specific factors like humidity, wind speed, and substrate interactions. For example, Richardson Highway data showed no significant this compound effect (P = 0.393 for slope differences), while other sites reported efficacy below -19°C. Stratified analysis by temperature and ANCOVA are recommended .

Q. What statistical tools are critical for analyzing this compound’s dose-dependent effects in biological systems?

Dose-response curves (logistic regression) and principal component analysis (PCA) are effective for studies on cellular uptake (e.g., [³H]-hexadecanol in CHO-K1 cells) or toxicity thresholds. Pareto charts prioritize significant variables in optimization studies (e.g., nanoparticle synthesis) .

Q. Tables for Key Findings

Eigenschaften

IUPAC Name |

hexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWNKGSJHAJOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19141-82-3 (aluminum salt) | |

| Record name | Cetyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027991 | |

| Record name | 1-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless | |

| Record name | 1-Hexadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

334 °C at 760 mm Hg | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

175 °C | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol) | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8187 at 50 °C/4 °C, 0.8152 (55°) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

8.360 (AIR= 1) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid | |

CAS No. |

36653-82-4, 36311-34-9, 124-29-8 | |

| Record name | Cetyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36653-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocetyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036311349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexadecylalcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936JST6JCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.3 °C | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.